molecular formula C13H21ClN2 B1472007 Cycloheptyl(pyridin-3-yl)methanamine hydrochloride CAS No. 1864057-73-7

Cycloheptyl(pyridin-3-yl)methanamine hydrochloride

Cat. No.: B1472007
CAS No.: 1864057-73-7
M. Wt: 240.77 g/mol
InChI Key: UBOHSTPAKHHZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloheptyl(pyridin-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C13H21ClN2 and its molecular weight is 240.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cycloheptyl(pyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c14-13(12-8-5-9-15-10-12)11-6-3-1-2-4-7-11;/h5,8-11,13H,1-4,6-7,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOHSTPAKHHZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=CN=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cycloheptyl(pyridin-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by its cycloheptyl group attached to a pyridin-3-ylmethanamine moiety. The hydrochloride form enhances its solubility and bioavailability, making it suitable for various biological assays.

The biological activity of this compound primarily involves interactions with specific molecular targets such as receptors and enzymes. It is hypothesized that the compound may exert its effects through:

  • Receptor Binding : The pyridine ring can interact with various receptors, potentially modulating their activity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-74.55Induction of apoptosis and cell cycle arrest at S phase
MDA-MB 2319.87Activation of caspase-3

The compound's ability to induce apoptosis and halt cell cycle progression suggests it could be a candidate for further development in cancer therapy .

Antibacterial Activity

This compound has also been evaluated for antibacterial properties. Preliminary tests indicate activity against various pathogens, including:

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotics
E. coli50Comparable to ciprofloxacin
S. aureus75Effective but less potent than methicillin

These findings suggest that the compound may serve as a basis for developing new antibacterial agents .

Comparative Studies

Comparative studies with similar compounds have been conducted to evaluate the unique properties of this compound. For instance, derivatives such as cyclopropyl(pyridin-2-yl)methanamine hydrochloride exhibited different biological activities due to variations in the substituents on the pyridine ring .

Case Studies

  • Case Study on Anticancer Effects : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers, confirming its potential as an anticancer agent .
  • Antibacterial Efficacy : In a series of tests against Gram-positive and Gram-negative bacteria, the compound showed effective inhibition zones comparable to established antibiotics, indicating its potential as an alternative treatment option .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cycloheptyl(pyridin-3-yl)methanamine hydrochloride
Reactant of Route 2
Cycloheptyl(pyridin-3-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.